molecular formula C8H9NO B575068 2-[(E)-prop-1-enoxy]pyridine CAS No. 179938-97-7

2-[(E)-prop-1-enoxy]pyridine

Cat. No.: B575068
CAS No.: 179938-97-7
M. Wt: 135.166
InChI Key: HSQIUNHYZOLOCX-FARCUNLSSA-N
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Description

2-[(E)-prop-1-enoxy]pyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-prop-1-enoxy]pyridine typically involves the reaction of pyridine with propenyl halides under basic conditions. One common method is the reaction of pyridine with 1-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-prop-1-enoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-prop-1-enoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-prop-1-enoxy]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-prop-1-enoxy]pyridine is unique due to the presence of the propen-1-yloxy group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

179938-97-7

Molecular Formula

C8H9NO

Molecular Weight

135.166

IUPAC Name

2-[(E)-prop-1-enoxy]pyridine

InChI

InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-7H,1H3/b7-2+

InChI Key

HSQIUNHYZOLOCX-FARCUNLSSA-N

SMILES

CC=COC1=CC=CC=N1

Synonyms

Pyridine, 2-(1-propenyloxy)-, (E)- (9CI)

Origin of Product

United States

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